molecular formula C18H21NO5 B4892402 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene

Cat. No.: B4892402
M. Wt: 331.4 g/mol
InChI Key: KXAANGFTGJCDLR-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a nitrobenzene core substituted with methoxyphenoxy and butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 1,4-dibromobutane to form 4-(2-methoxyphenoxy)butane. This intermediate is then reacted with 4-methyl-2-nitrobenzene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.

Major Products Formed

    Oxidation: Conversion to 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-aminobenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Reduction: Formation of 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-aminobenzene.

Scientific Research Applications

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy and butoxy groups may also contribute to its overall activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-methoxyphenoxy)butoxy]naphthalene
  • 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone
  • 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Uniqueness

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-14-9-10-16(15(13-14)19(20)21)23-11-5-6-12-24-18-8-4-3-7-17(18)22-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAANGFTGJCDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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